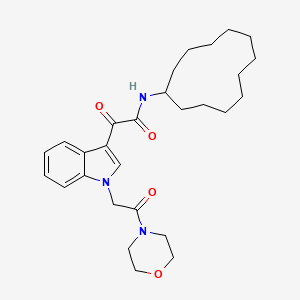

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived oxoacetamide with a unique substitution pattern. Its structure comprises a central indole ring substituted at the 3-position with a 2-oxoacetamide group, which is further modified by a 2-morpholino-2-oxoethyl chain at the indole’s N1 position.

Properties

IUPAC Name |

N-cyclododecyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O4/c32-26(30-16-18-35-19-17-30)21-31-20-24(23-14-10-11-15-25(23)31)27(33)28(34)29-22-12-8-6-4-2-1-3-5-7-9-13-22/h10-11,14-15,20,22H,1-9,12-13,16-19,21H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJVTTZTOBTUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholino group.

Cyclododecyl Group Introduction: The cyclododecyl group can be attached through alkylation reactions, where an appropriate cyclododecyl halide reacts with the indole derivative.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of N-substituted 2-(indol-3-yl)-2-oxoacetamides. Key structural variations among analogs include:

- N-substituents : Cyclododecyl (target compound) vs. adamantane (e.g., compound 5r ), ethylpyrrolidinyl (), or pyridinyl (D-24851, ).

- Indole modifications: Morpholino-2-oxoethyl at N1 (target) vs. adamantane at C2 (), bromopropyl (), or glyoxylamide (D-24851, ).

Table 1: Structural Features and Physicochemical Properties

*Estimated based on substituent contributions. †Predicted using fragment-based methods.

Key Findings :

- Adamantane analogs (e.g., 5r) : Exhibit potent caspase-8-mediated apoptosis in HepG2 cells, with minimal effects on caspase-9 .

- D-24851: Acts via a novel microtubule-binding site, overcoming multidrug resistance .

- Its cyclododecyl chain could increase tissue penetration but may also raise toxicity risks.

Selectivity and Toxicity

- Adamantane derivatives : Show selectivity for HepG2 over HeLa and MCF7 cells (e.g., 5r: HepG2 IC50 = 10.56 µM vs. HeLa IC50 = 17.65 µM) .

- D-24851 : Lacks neurotoxicity at curative doses, unlike paclitaxel or vincristine .

- Target compound: No direct toxicity data, but the morpholino group (common in FDA-approved drugs) may reduce off-target effects compared to bromopropyl or nitro-substituted analogs .

Q & A

Basic Question: What synthetic strategies are recommended for preparing N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how can reaction progress be monitored?

Methodological Answer:

The synthesis typically involves coupling a functionalized indole intermediate with a cyclododecyl-substituted oxoacetamide. A key step is the introduction of the morpholino-2-oxoethyl group to the indole core via alkylation or acylation. For example:

- Alkylation : React 1H-indol-3-yl-2-oxoacetamide with 2-chloroethyl morpholine in the presence of a base (e.g., Na₂CO₃) under reflux conditions in dichloromethane .

- Acylation : Use chloroacetyl chloride with triethylamine as a catalyst, followed by substitution with morpholine .

Monitoring : Track reaction progress via TLC (e.g., silica gel plates with CH₂Cl₂/MeOH gradients) and confirm completion by observing disappearance of starting materials .

Basic Question: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and stereochemistry (e.g., indole derivatives analyzed in monoclinic P2₁/c space groups with Mo-Kα radiation) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For instance, indole C3 protons typically resonate at δ ~7.3–7.7 ppm, while morpholino methylenes appear as multiplets at δ ~3.3–3.5 ppm .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Question: How can computational methods elucidate the electronic and vibrational properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution .

- Vibrational Analysis : Compare experimental FT-IR/Raman spectra (e.g., C=O stretches at ~1650–1750 cm⁻¹) with DFT-simulated frequencies to assign modes and assess intramolecular hydrogen bonding .

- NMR Chemical Shift Prediction : Use GIAO (Gauge-Independent Atomic Orbital) methods to correlate theoretical and experimental shifts, resolving ambiguities in stereochemistry .

Advanced Question: How should researchers address contradictions in reported biological activities (e.g., anticancer vs. no activity) for indole-oxoacetamide derivatives?

Methodological Answer:

- Assay Standardization : Control variables such as cell line specificity (e.g., MCF-7 vs. HepG2), compound purity (>95% by HPLC), and solvent effects (DMSO concentration ≤0.1%) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclododecyl vs. cyclohexyl, morpholino vs. piperazinyl) and correlate with bioactivity data .

- Mechanistic Profiling : Use kinase inhibition assays or apoptosis markers (e.g., caspase-3 activation) to differentiate modes of action .

Advanced Question: What strategies optimize yield and purity during large-scale synthesis?

Methodological Answer:

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (e.g., ethyl acetate/petroleum ether) to isolate high-purity product .

- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry (morpholino-2-oxoethyl chloride:indole ratio) for maximal yield .

- Scale-Up Challenges : Address exothermic reactions via controlled addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic Question: What spectroscopic techniques are critical for characterizing the morpholino-2-oxoethyl moiety?

Methodological Answer:

- ¹H NMR : Identify morpholino protons as two triplets (δ ~3.4–3.7 ppm for N-CH₂ and O-CH₂ groups) .

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1640–1680 cm⁻¹ for both oxoacetamide and morpholino groups .

- HSQC/HMBC NMR : Correlate morpholino methylenes with adjacent carbons to confirm connectivity .

Advanced Question: How can researchers model the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

- LogP Determination : Use shake-flask methods or HPLC retention times to measure hydrophobicity, critical for blood-brain barrier penetration .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict absorption and distribution .

- In Vitro Permeability : Perform Caco-2 cell assays to estimate intestinal absorption potential .

Advanced Question: How to resolve discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Replicate Conditions : Ensure identical reagents (e.g., anhydrous solvents), catalysts (e.g., triethylamine purity), and equipment (reflux condenser efficiency) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-alkylation vs. O-alkylation) and adjust protecting group strategies .

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. Na₂CO₃) or phase-transfer catalysts to improve efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.